molecular formula C6H11Cl2N3 B7798618 1,2,3-Triaminobenzene dihydrochloride CAS No. 66046-54-6

1,2,3-Triaminobenzene dihydrochloride

Cat. No.: B7798618
CAS No.: 66046-54-6
M. Wt: 196.07 g/mol
InChI Key: NBGQUVUJRKOASR-UHFFFAOYSA-N
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Description

1,2,3-Triaminobenzene dihydrochloride (CAS 66046-54-6) is the salt form of benzene-1,2,3-triamine, an aromatic amine with the molecular formula C6H9N3 and a molecular weight of 159.62 g/mol for the dihydrochloride form . The parent compound, 1,2,3-triaminobenzene, is identified by CAS 608-32-2 . As a functionalized aniline, it serves as a versatile building block in organic synthesis . The presence of three primary amino groups on the benzene ring makes it a valuable precursor for synthesizing more complex heterocyclic compounds, ligands, and polymers. This product is intended for research and development purposes in laboratory settings. It is not for diagnostic or therapeutic uses, or for personal use. Researchers are advised to consult the safety data sheet prior to handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,2,3-triamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,7-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQUVUJRKOASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66046-54-6
Record name 1,2,3-Triaminobenzene dihydrochloride
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Record name 1,2,3-Triaminobenzene dihydrochloride
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Record name 1,2,3-TRIAMINOBENZENE DIHYDROCHLORIDE
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Synthetic Methodologies and Route Optimization for 1,2,3 Triaminobenzene Dihydrochloride

Precursor Synthesis Strategies for Triaminobenzenes

The most common precursors for triaminobenzenes are their trinitrobenzene analogues. The core of the synthesis lies in the effective reduction of the three nitro groups to amino groups.

Reduction of Nitrobenzene (B124822) Derivatives

The reduction of 1,2,3-trinitrobenzene (B1208184) is the most direct pathway to 1,2,3-triaminobenzene. This transformation can be accomplished through several methods, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean nature and often high yields. up.pt Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. researchgate.net The process involves the reaction of the nitro compound with hydrogen gas in the presence of the catalyst.

The hydrogenation of trinitroaromatics to their corresponding triamines can be a complex process, potentially involving the formation of various intermediates. researchgate.netmdpi.com Studies on the hydrogenation of 1,3,5-trinitrobenzene (B165232) have shown that the reaction conditions, such as temperature, pressure, and catalyst type, significantly influence the yield and selectivity towards the desired triamine. mdpi.comresearchgate.net For instance, the hydrogenation of 2,4,6-trinitrobenzoic acid over a Pd/C catalyst in an aqueous phase has been reported to yield triaminobenzene. mdpi.com While specific data for 1,2,3-trinitrobenzene is less common in readily available literature, the general principles apply. The reaction is typically carried out in a solvent such as ethanol (B145695) or water under a hydrogen atmosphere. up.ptresearchgate.net

Catalyst SystemSubstratePressure (H₂)TemperatureSolventYieldReference
Pd/C2,4,6-Trinitrobenzoic Acid5 bar50-70 °CWater/Acetic AnhydrideComplete Hydrogenation researchgate.net
Copper-based1,3,5-Trinitrobenzene1.3 MPa170 °COrganic Solventup to 82% mdpi.com
Pd/Al₂O₃Nitrobenzene1.5-22 bar100-300 °CLiquid PhaseHigh Selectivity up.pt

This table presents data for related trinitrobenzene compounds to illustrate typical conditions for catalytic hydrogenation.

Chemical reduction offers an alternative to catalytic hydrogenation, often utilizing metal-based reducing agents in acidic media or hydrazine (B178648) hydrate (B1144303).

Tin(II) Chloride: The reduction of nitroarenes using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) is a classic and effective method. vaia.comsarthaks.com The reaction proceeds through the transfer of electrons from the tin(II) ion, which is oxidized to tin(IV), to the nitro groups. The mechanism involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamino, and finally to the amino group. sarthaks.comstackexchange.com This method is generally carried out by refluxing the nitro compound with an excess of SnCl₂ in an acidic solution. vaia.com The resulting amine is often obtained as a hydrochloride salt.

A general procedure involves dissolving the nitroaromatic compound in a suitable solvent and adding a solution of tin(II) chloride in concentrated hydrochloric acid. vaia.com The mixture is then heated to drive the reaction to completion.

Hydrazine Hydrate: Hydrazine hydrate (N₂H₄·H₂O) is another powerful reducing agent for nitro compounds, often used in the presence of a catalyst such as iron(III) chloride and activated charcoal. vaia.com This method can allow for the successive and selective reduction of nitro groups in polynitroarenes by controlling the reaction temperature. vaia.com While specific procedural details for the complete reduction of 1,2,3-trinitrobenzene to 1,2,3-triaminobenzene are not extensively detailed in the provided sources, the general approach involves reacting the nitro compound with hydrazine hydrate in a suitable solvent with a catalytic system.

Reducing AgentCatalyst/Co-reagentSubstrateKey AspectReference
Tin(II) ChlorideHydrochloric AcidNitrobenzeneStepwise reduction via nitroso and hydroxylamino intermediates. sarthaks.comstackexchange.com
Hydrazine HydrateIron Chloride/Charcoal1,3,5-TrinitrobenzeneSuccessive and selective reduction is possible. vaia.com

Ammonolysis Reactions

Ammonolysis involves the displacement of a leaving group, such as a halogen, with an amino group from ammonia (B1221849). researchgate.net While direct ammonolysis of a suitably substituted benzene (B151609) ring could theoretically yield a triaminobenzene, this is often a challenging transformation. For instance, the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) has been achieved through the ammonolysis of 1,3,5-trichloro-2,4,6-trinitrobenzene. doubtnut.comresearchgate.net A patent describes the preparation of 1,3,5-triaminobenzene from 3,5-diaminochlorobenzene in the presence of ammonia and copper salts at high temperatures and pressures. google.com However, this method is not directly applicable to the synthesis of the 1,2,3-isomer and highlights the often harsh conditions required for aromatic ammonolysis. The synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde has been reported via nucleophilic aromatic substitution of bromine atoms with anhydrous ammonia. researchgate.net

Other Amination Pathways

Other strategies for introducing amino groups onto an aromatic ring exist, though they are less commonly employed for the synthesis of simple triaminobenzenes. One such method involves the Curtius rearrangement of a corresponding triacyl azide. A patent describes the synthesis of 1,3,5-triaminobenzene starting from trimesic acid, which is converted to an intermediate that undergoes rearrangement. sarthaks.com This multi-step process, while avoiding the handling of highly explosive trinitro precursors, is more complex.

Formation and Purification of the Dihydrochloride (B599025) Salt

Once the free base, 1,2,3-triaminobenzene, is synthesized, it is typically converted to a more stable salt form for storage and handling. The dihydrochloride salt is a common choice.

The formation of the dihydrochloride salt is generally achieved by treating a solution of the 1,2,3-triaminobenzene free base with an excess of hydrochloric acid. For example, in the synthesis of the isomeric 1,3,5-triaminobenzene, the intermediate is placed in a mixed solution of ethanol and concentrated hydrochloric acid to yield the hydrochloride salt. sarthaks.com Similarly, for 1,2,4-triaminobenzene, the hydrogenation product in solution is treated with concentrated hydrochloric acid, cooled, and filtered to obtain the hydrochloride salt. chemicalbook.com

Acidification Techniques

The formation of the dihydrochloride salt is a critical step in the synthesis of 1,2,3-triaminobenzene, enhancing its stability and facilitating its isolation. This is typically achieved by treating the free amine with a hydrochloric acid solution.

One common method involves the deprotection of a protected amine precursor, such as 1,3,5-tri-Boc-aminobenzene, using a mixture of ethanol and concentrated hydrochloric acid. mdpi.com In this process, the Boc (tert-butoxycarbonyl) protecting groups are cleaved under acidic conditions, and the resulting triamine is immediately protonated to form the dihydrochloride salt. The choice of a strong acid like hydrochloric acid ensures complete protonation of the highly basic amine groups. libretexts.org

Another approach involves the precipitation of the triamine from a reaction mixture using an acidic solution. For instance, after a synthesis reaction, the crude product can be precipitated by the addition of a solution of hydrochloric acid. The use of an ethanolic solution of hydrochloric acid is common, as the resulting dihydrochloride salt is often less soluble in this medium, facilitating its precipitation and separation. researchgate.net

While hydrochloric acid is the standard for producing the dihydrochloride salt, other acids can also be used for protonation and stabilization. For example, acetic acid has been employed to precipitate and stabilize similar triamino compounds. dtic.mil The use of a weaker acid like acetic acid can offer a milder alternative, potentially reducing the formation of by-products that might occur under strongly acidic conditions. dtic.mil However, for the specific formation of the dihydrochloride salt, hydrochloric acid remains the reagent of choice due to the direct incorporation of the chloride counter-ion. nih.gov The stability of triaminobenzenes in different acidic media is a key consideration, as some protonated forms can be more stable than others. sci-hub.seacs.org

Table 1: Comparison of Acidification Agents

AcidConcentration/SolventApplicationObservations
Concentrated Hydrochloric AcidMixed with ethanolDeprotection and salt formationEffective for cleaving Boc groups and precipitating the dihydrochloride salt. mdpi.com
1 M Acetic AcidAqueous solutionPrecipitation and stabilizationProvides a milder alternative to strong acids, enhancing the stability of the free amine. dtic.mil
Hydrochloric AcidGeneral useSalt formationStandard reagent for producing hydrochloride salts of amines. libretexts.org
Sulfuric AcidConcentratedSalt formation for related compoundsUsed to form sulfate (B86663) salts of triaminobenzene homologues, which can aid in isolation. nih.gov

Crystallization and Isolation Procedures

The purification of 1,2,3-triaminobenzene dihydrochloride is crucial to obtain a high-purity product. Crystallization and specific isolation techniques are employed, taking into account the compound's potential sensitivity to air.

A common purification method is recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. mt.com For amine hydrochlorides, which are salts, polar solvents are often required. However, a single solvent may not always provide the optimal solubility profile. In such cases, a mixed solvent system can be effective. libretexts.org A typical approach involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then gradually adding a "poor" solvent (in which it is less soluble) until turbidity is observed. libretexts.org For aromatic polyamine hydrochlorides, solvent mixtures such as toluene/hexane (B92381) have been used for recrystallization. google.com Another strategy for purifying amine salts is to wash the crude solid with solvents in which the desired salt is insoluble but the impurities are soluble. For instance, washing with ethyl acetate (B1210297) and hexane has been shown to improve the purity of hydrochloride salts. researchgate.net

Given that aromatic amines can be sensitive to air and light, isolation procedures may need to be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. researchgate.net Techniques such as Schlenk line filtration can be used to handle air-sensitive solids. dtic.mil After precipitation or crystallization, the solid product is typically collected by vacuum filtration, washed with a suitable solvent to remove residual impurities and the mother liquor, and then dried under vacuum. dtic.mil For instance, a procedure for a related triamino compound involves precipitation in 1 M acetic acid, collection by vacuum filtration, and washing with ethanol and dichloromethane (B109758) to remove trace water and organic residues. dtic.mil

Table 2: Crystallization and Isolation Parameters

StepMethod/SolventPurpose
Precipitation1 M Acetic AcidInduce precipitation and stabilize the amine. dtic.mil
WashingEthanol, DichloromethaneRemove residual acid, water, and by-products. dtic.mil
RecrystallizationToluene/HexanePurification of the final product. google.com
IsolationVacuum FiltrationCollection of the solid product. dtic.mil
DryingVacuumRemoval of residual solvents. dtic.mil

Green Chemistry Approaches in 1,2,3-Triaminobenzene Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of 1,2,3-triaminobenzene synthesis, this often involves the use of safer reagents, milder reaction conditions, and processes that generate less waste.

A key green approach is the catalytic hydrogenation of 1,2,3-trinitrobenzene. science-revision.co.uk This method avoids the use of stoichiometric, often hazardous, reducing agents like tin in hydrochloric acid, which was used in older synthetic routes. google.com Catalytic hydrogenation typically employs a catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas as the reductant. science-revision.co.uk This reaction can often be performed under milder conditions of temperature and pressure compared to some traditional methods. libretexts.org

The choice of solvent is another important aspect of green chemistry. While many organic solvents are effective, their environmental impact is a concern. Research into the use of more environmentally friendly solvents, such as water or bio-derived solvents, is an active area. researchgate.net For example, the synthesis of other amines has been successfully demonstrated in greener solvents like supercritical carbon dioxide and deep eutectic solvents. rsc.org

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. greenchemistry-toolkit.org Two common metrics are Atom Economy (AE) and the Environmental Factor (E-factor). Atom economy calculates the proportion of reactant atoms that are incorporated into the final product, while the E-factor measures the amount of waste generated per unit of product. igitsarang.ac.in A higher atom economy and a lower E-factor indicate a greener process. For instance, the catalytic hydrogenation of 1,2,3-trinitrobenzene to 1,2,3-triaminobenzene has a high theoretical atom economy, as the main by-product is water. In contrast, routes involving protecting groups and multiple steps will generally have lower atom economies and higher E-factors. scranton.edu

Table 3: Green Chemistry Metrics for a Hypothetical Synthesis Route

MetricFormulaIdeal ValueSignificance
Atom Economy (AE)(MW of product / Σ MW of reactants) x 100%100%Measures the efficiency of atom incorporation. scranton.edu
E-factorTotal waste (kg) / Product (kg)0Indicates the amount of waste produced. igitsarang.ac.in
Reaction Mass Efficiency (RME)Mass of isolated product / Total mass of reactants100%Accounts for yield and stoichiometry.
Process Mass Intensity (PMI)Total mass in process / Mass of product1Considers all materials used, including solvents. greenchemistry-toolkit.org

Scalability Considerations for Research and Industrial Applications

The transition of a synthetic route from a laboratory setting to industrial-scale production presents a unique set of challenges. For the synthesis of this compound, particularly through catalytic hydrogenation, several factors must be carefully considered to ensure a safe, efficient, and cost-effective process.

One of the primary challenges in scaling up hydrogenation reactions is managing the heat generated (exothermicity). In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Inadequate heat control can lead to temperature spikes, which may result in side reactions, product degradation, or even runaway reactions. Therefore, efficient cooling systems and careful control of reaction parameters are essential for industrial-scale hydrogenation.

Mass transfer limitations also become more significant at a larger scale. In a three-phase system (solid catalyst, liquid substrate, and gaseous hydrogen), efficient mixing is crucial to ensure that hydrogen is readily available at the catalyst surface. Poor mass transfer can lead to slower reaction rates and reduced efficiency. The design of the reactor, including the type of agitator and baffling, plays a critical role in overcoming these limitations.

Furthermore, some synthetic routes to triaminobenzenes involve hazardous reagents or intermediates, such as explosive nitro compounds or high-pressure conditions, which are not suitable for large-scale industrial production due to safety concerns and the need for specialized, high-cost equipment. google.com Therefore, synthetic routes that utilize safer reagents and operate under milder conditions are preferred for industrial applications. google.com Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is a key strategy in modern chemical manufacturing. mdpi.comresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 1,2,3 Triaminobenzene Dihydrochloride

Condensation Reactions

Condensation reactions are fundamental to the chemical transformations of 1,2,3-triaminobenzene dihydrochloride (B599025). These reactions involve the joining of two molecules with the elimination of a small molecule, typically water. The presence of three primary amine groups provides multiple sites for such reactions, leading to the formation of imines and, more significantly, serving as the initial step for various cyclization pathways.

Formation of Schiff Bases and Related Imines

The primary amino groups of 1,2,3-triaminobenzene dihydrochloride readily undergo condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This reaction is a classic method for forming carbon-nitrogen double bonds (-C=N-). dtic.mil The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. Given the three amino groups in 1,2,3-triaminobenzene, mono-, di-, or tri-Schiff bases can potentially be formed depending on the stoichiometry and reaction conditions. For instance, reaction with an aldehyde (R-CHO) would lead to the formation of an imine linkage. pku.edu.cn While the reaction can occur with all three amino groups, the 1,2- (or ortho) relationship of two of the amines often facilitates subsequent cyclization reactions, which can compete with simple Schiff base formation.

A related transformation involves the reaction with derivatives of 1,3-dicarbonyl compounds. tcichemicals.comnih.gov These substrates, which exist in equilibrium with their enol tautomers, can react with amines to form enamines, which are stabilized by an intramolecular hydrogen bond.

Cyclization Reactions Leading to Heterocyclic Systems

The most significant aspect of the reactivity of this compound is its use as a building block for heterocyclic synthesis. The ortho-diamine functionality (amino groups at C1 and C2) is particularly reactive and drives the formation of various fused five-, six-, and seven-membered rings.

The reaction of 1,2-diamines with carbonyl compounds is a well-established route to benzodiazepines and quinoxalines. 1,2,3-Triaminobenzene, possessing the requisite 1,2-diamine moiety, serves as a precursor to amino-substituted versions of these important heterocyclic systems.

Benzodiazepines: The condensation of o-phenylenediamine (B120857) with two equivalents of a ketone, such as acetone, leads to the formation of a 1,5-benzodiazepine ring. nih.govmdpi.comresearchgate.net The reaction involves the initial formation of imine intermediates which then undergo an intramolecular cyclization. In the case of 1,2,3-triaminobenzene, this reaction would yield an amino-substituted 1,5-benzodiazepine. Multi-component reactions involving an o-phenylenediamine, an aldehyde, and a β-dicarbonyl compound also provide an efficient route to functionalized benzodiazepine (B76468) derivatives. rsc.org

Quinoxalines: Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (an α-diketone). nih.govchim.it This reaction is often referred to as the Phillips-Beirut reaction. The reaction is typically acid-catalyzed and proceeds in high yield. organic-chemistry.org Using this compound in place of o-phenylenediamine would result in the formation of an amino-quinoxaline. A wide variety of catalysts, including nickel complexes and heteropolyoxometalates, have been developed to facilitate this transformation under mild conditions. nih.govorganic-chemistry.org Furthermore, quinoxalines can be synthesized from o-phenylenediamines and other substrates like α-hydroxyketones or diols through borrowing hydrogen catalysis. researchgate.netrsc.org

Table 1: Synthesis of Benzodiazepines and Quinoxalines from Diamines
Starting DiamineReagent(s)Product TypeCatalyst/ConditionsReference(s)
o-PhenylenediamineAcetone1,5-BenzodiazepineMicrowave irradiation or conventional heating nih.gov, mdpi.com
o-Phenylenediamineβ-Diketones, AldehydesFunctionalized Benzodiazepineγ-Fe₂O₃@SiO₂/CeCl₃ rsc.org
o-Phenylenediamine1,2-Dicarbonyl compoundsQuinoxaline (B1680401)Acid catalysis, various metal catalysts organic-chemistry.org, nih.gov
o-Phenylenediamine1,2-Diols1,2,3,4-TetrahydroquinoxalineMn(I) complex researchgate.net

The vicinal amino groups of 1,2,3-triaminobenzene are ideal for forming fused five-membered heterocycles containing two heteroatoms, such as selenadiazoles and thiadiazoles.

Selenadiazoles: The synthesis of 2,1,3-benzoselenadiazoles can be achieved by the reaction of an o-phenylenediamine with a selenium-containing reagent. A well-documented procedure involves the cyclization of 1,2,4-triaminobenzene dihydrochloride (an isomer of the title compound) with selenium dioxide in an aqueous solution to yield 5-amino-2,1,3-benzoselenadiazole in high yield. semanticscholar.orgresearchgate.net By analogy, the reaction of this compound with selenium dioxide is the established route to 4-amino-2,1,3-benzoselenadiazole. These compounds are themselves useful intermediates for further chemical synthesis. researchgate.net

Thiadiazoles: The synthesis of 1,2,3-benzothiadiazoles can be achieved through diazotization of aminobenzothiazoles, which ultimately derive from ortho-amino thiophenols. rsc.org A more direct route analogous to the selenadiazole synthesis involves the reaction of the o-diamine with a sulfur-transfer reagent. For example, reaction with thionyl chloride or sulfur monochloride can be used to construct the 1,2,5-thiadiazole (B1195012) ring, while reaction with nitrous acid followed by a sulfur source can yield the 1,2,3-thiadiazole (B1210528) system. The product from 1,2,3-triaminobenzene would be an amino-substituted benzothiadiazole. rsc.org

Table 2: Synthesis of Fused Selenadiazoles and Thiadiazoles
Starting MaterialReagent(s)ProductReference(s)
1,2,4-Triaminobenzene dihydrochlorideSelenium dioxide (SeO₂)5-Amino-2,1,3-benzoselenadiazole semanticscholar.org, researchgate.net
This compound (expected)Selenium dioxide (SeO₂)4-Amino-2,1,3-benzoselenadiazole(by analogy)
5- and 6-AminobenzothiazolesNitrous acid, HydrolysisHydroxy-1,2,3-benzothiadiazoles rsc.org

The formation of a fused 1,2,3-triazole ring, creating a benzotriazole (B28993) system, is a characteristic reaction of o-phenylenediamines. The reaction of 1,2,3-triaminobenzene with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), leads to the formation of 4-aminobenzotriazole. The mechanism involves the diazotization of one of the amino groups, followed by an intramolecular cyclization where the adjacent amino group attacks the diazonium salt, closing the five-membered triazole ring. wikipedia.org

Substituted 1,2,3-triazoles can also be synthesized through 1,3-dipolar cycloaddition reactions between azides and alkynes (Huisgen cycloaddition), a cornerstone of click chemistry. nih.govfrontiersin.orgnih.govorganic-chemistry.orgmdpi.com While this is the most common method for forming the triazole ring, the direct cyclization of o-diamines is the preferred route for benzotriazole synthesis. More complex triazole-fused systems, such as nih.govmdpi.comresearchgate.nettriazolo[1,5-a]quinolines, can be prepared through sequential cycloaddition and condensation reactions starting from substituted phenyl azides and 1,3-dicarbonyl compounds. researchgate.net

Annulation refers to the building of a new ring onto an existing one. Beyond the common heterocycles described above, 1,2,3-triaminobenzene can participate in other, more complex annulation reactions. For example, during the synthesis of quinoxaline C-nucleosides from the reaction of 1,2-diamino-4-chlorobenzene with a complex pyranone derivative, a side-product, 7-chloropyrrolo[1,2-a]quinoxaline, was formed. rsc.org This indicates that under certain conditions, the initial quinoxaline product can undergo further reactions, such as condensation with a side-chain carbonyl group, to build additional fused rings. These reactions highlight the potential of 1,2,3-triaminobenzene as a scaffold for constructing polycyclic heterocyclic systems.

Acylation and Amidation Reactions

The presence of three proximate amino groups on the benzene (B151609) ring makes 1,2,3-triaminobenzene a highly reactive substrate for acylation and amidation reactions. These transformations are fundamental in modifying the electronic properties of the molecule and in preparing monomers for polymerization.

Acylation of aromatic amines is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. chemguide.co.uk For this compound, the reaction would likely involve neutralization of the hydrochloride salt to free the amine groups, followed by reaction with the acylating agent. A catalyst, such as aluminum chloride for Friedel-Crafts acylation, or a base to scavenge the liberated acid (e.g., HCl), is often employed. chemguide.co.ukgoogle.com The reaction converts the highly activating amino groups into less activating and more sterically hindered amido groups, which can be a crucial step for controlling subsequent reactions.

Amidation, particularly for the synthesis of polyamides, involves the reaction of the triamine with dicarboxylic acids or their derivatives. youtube.com The direct condensation with dicarboxylic acids often requires high temperatures or the use of coupling agents to facilitate the removal of water. nih.gov A more common laboratory and industrial approach is the use of diacid chlorides, which react readily with amines at lower temperatures to form the amide bond and hydrochloric acid, which must be neutralized. researchgate.net This process, known as polycondensation, can lead to the formation of aromatic polyamides (aramids), which are known for their high thermal stability and mechanical strength. ntu.edu.tw The trifunctionality of 1,2,3-triaminobenzene allows for the formation of branched or cross-linked polyamide structures.

The reactivity of the amine groups can be influenced by their basicity. Aromatic amines are generally less basic than aliphatic amines, and this basicity is further modified by substituents on the ring. The introduction of an amide fragment can also alter the three-dimensional structure and binding properties of the resulting molecules. nih.gov

Polymerization Mechanisms

This compound is a key monomer in the synthesis of advanced polymers due to its three reactive amine functionalities, which enable the formation of complex, network, and high-performance polymers.

Polycondensation Reactions for Cross-linked Structures

The trifunctional nature of 1,2,3-triaminobenzene is ideal for creating cross-linked polymer networks. When reacted with bifunctional or higher-functionality co-monomers, such as diacid chlorides or dianhydrides, it can form a three-dimensional polymer structure. This cross-linking imparts high thermal stability, rigidity, and solvent resistance to the resulting material.

For instance, the reaction with a diacid chloride would lead to a cross-linked polyamide. Similarly, reaction with a dialdehyde (B1249045) would result in a cross-linked poly(imine) network through the formation of Schiff base linkages. Such network polymers, like poly(1,3,5-triaminobenzene), are noted for being electron-rich. acs.org The spontaneous reaction of similar monomers, such as 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, can lead to the formation of an imine-based, cross-linked polymer. dtic.mil The density of cross-linking and the resulting material properties can be tailored by controlling the stoichiometry of the monomers.

Polymerization with Specific Monomers

1,2,3-Triaminobenzene can be polymerized with various specific monomers to create linear, branched, or cross-linked polymers with tailored properties. Two common classes of co-monomers are aromatic dianhydrides and aromatic dicarboxylic acids (or their diacid chloride derivatives).

Polymerization with Dianhydrides: The reaction of aromatic diamines with tetracarboxylic dianhydrides is a standard method for synthesizing polyimides, a class of high-performance polymers known for their exceptional thermal stability. nih.govpsu.edu The process typically occurs in two steps: first, the formation of a soluble poly(amic acid) intermediate at room temperature, followed by a cyclodehydration (imidization) step at elevated temperatures or using chemical dehydrating agents to form the final polyimide. ntu.edu.twpsu.edu A NASA technical report describes the polymerization of the isomeric 1,2,4-triaminobenzene (TRAB) with pyromellitic dianhydride (PMDA). nasa.gov Given the similar reactivity, 1,2,3-triaminobenzene would react with dianhydrides like PMDA to form a poly(amic acid) which, upon curing, would yield a highly cross-linked polyimide structure. The basicity of the diamine and the electrophilicity of the dianhydride are key factors in the polymerization rate. psu.eduvt.edu

Dianhydride Monomer Resulting Polymer Type Key Properties
Pyromellitic dianhydride (PMDA)Cross-linked PolyimideHigh thermal stability, chemical resistance
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)Cross-linked PolyimideImproved solubility in some cases

Polymerization with Dicarboxylic Acids/Diacid Chlorides: As discussed in section 3.2, the polycondensation of 1,2,3-triaminobenzene with dicarboxylic acids or diacid chlorides yields polyamides. nih.govresearchgate.net Using aromatic diacids like terephthalic acid or isophthalic acid leads to the formation of aramids, which are renowned for their strength and thermal resistance. youtube.com The reaction with diacid chlorides is generally more facile. The trifunctionality of the amine monomer allows for the creation of branched or network aramids.

Dicarboxylic Acid/Diacid Chloride Monomer Resulting Polymer Type Key Properties
Terephthaloyl chlorideCross-linked AramidHigh strength, high modulus
Adipoyl chlorideCross-linked PolyamideIncreased flexibility compared to aramids

Redox Chemistry of Aromatic Triamines

Aromatic amines can be oxidized electrochemically or by chemical oxidants. The oxidation process typically involves the removal of electrons from the nitrogen lone pairs and the π-system of the benzene ring, leading to the formation of radical cations. These radical cations can be unstable and may undergo subsequent reactions, such as coupling or polymerization. For triphenylamine-based polymers, the stability of the radical cations formed upon oxidation is crucial for their performance in applications like electrochromic devices. acs.org

The redox interconversion between amino and nitro groups is a common synthetic strategy. Aromatic amines can be oxidized to nitro compounds, and nitro compounds can be reduced to amines. mdpi.com This allows for the manipulation of the electronic properties and directing effects of the substituents on the aromatic ring.

Substitution and Coupling Reactions of Aromatic Amines

The amine groups of 1,2,3-triaminobenzene strongly influence its reactivity in substitution and coupling reactions, making the aromatic ring highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution: The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org In 1,2,3-triaminobenzene, all three amino groups activate the ring. The positions C4, C5, and C6 are available for substitution. The directing effects of the three adjacent amino groups would synergistically activate these positions, making the molecule extremely reactive towards electrophiles. The substitution pattern would be complex, with the incoming electrophile likely substituting at the C5 position (para to the C2-amino group and ortho to the C1 and C3-amino groups) and the C4/C6 positions (ortho to two amino groups and meta to one). Harsh reaction conditions that are often required for unreactive substrates like nitrobenzene (B124822) would likely lead to polysubstitution or degradation of the highly activated 1,2,3-triaminobenzene ring. libretexts.orguomustansiriyah.edu.iqsavemyexams.com

Reaction Type Typical Reagents Expected Outcome with 1,2,3-Triaminobenzene
HalogenationBr₂/FeBr₃Highly rapid, likely polysubstitution at C4, C5, C6
NitrationHNO₃/H₂SO₄Vigorous reaction, potential for oxidation and polysubstitution
SulfonationFuming H₂SO₄Sulfonation at available ring positions
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃, RCOCl/AlCl₃Complexation with the Lewis acid catalyst at the amine sites would deactivate the ring. Protection of the amino groups (e.g., by acylation) is typically required.

Coupling Reactions: Aromatic amines are important substrates for various coupling reactions.

Diazonium Coupling: While primary aromatic amines can be converted to diazonium salts, the presence of three activating amino groups in 1,2,3-triaminobenzene might lead to self-coupling or other side reactions under diazotization conditions. However, highly electron-rich benzenes, such as 1,3,5-tris(N,N-dialkylamino)benzenes, are known to react with diazonium salts in azo-coupling reactions, acting as the nucleophilic component. nih.gov

Phenazine (B1670421) Synthesis: The ortho-diamine functionality (the 1,2- or 2,3-diamino arrangement) within 1,2,3-triaminobenzene is a key structural motif for the synthesis of phenazines. Condensation of o-phenylenediamines with o-quinones or α-dicarbonyl compounds is a classic method for forming the phenazine heterocyclic system. nih.govcsic.es For example, reacting 1,2,3-triaminobenzene with a suitable dicarbonyl compound would be expected to yield an amino-substituted phenazine.

Transition-Metal Catalyzed Coupling: Modern cross-coupling reactions, such as Buchwald-Hartwig and Suzuki-Miyaura couplings, have expanded the scope of C-N and C-C bond formation involving aromatic amines. youtube.com 1,2,3-Triaminobenzene could potentially participate in these reactions, although the multiple amine groups could lead to challenges with selectivity and catalyst inhibition. C-N coupling reactions are instrumental in synthesizing complex amine-based monomers for advanced polymers. acs.org

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles Utilizing Triamine Structures

The design of ligands is a critical aspect of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. Triamine structures, particularly those on a rigid aromatic platform like 1,2,3-triaminobenzene, offer unique features as tridentate ligands.

Tridentate Coordination and the Chelate Effect: 1,2,3-Triaminobenzene possesses three nitrogen donor atoms in a vicinal arrangement on a benzene (B151609) ring. This geometry allows it to act as a tridentate ligand, capable of binding to a metal center through all three nitrogen atoms simultaneously. wikipedia.org This mode of binding forms two five-membered chelate rings, which significantly enhances the thermodynamic stability of the complex compared to coordination with three separate monodentate amine ligands. This phenomenon is known as the chelate effect. uci.edu

Coordination Geometries: When a tridentate ligand coordinates to an octahedral metal center, it can adopt one of two principal geometries: facial (fac) or meridional (mer). wikipedia.org

Facial (fac): The three nitrogen donor atoms occupy the corners of one triangular face of the octahedron.

Meridional (mer): The three nitrogen donors lie in a plane that bisects the octahedron, with two nitrogen atoms in a trans position to each other. The rigid nature of the benzene backbone in 1,2,3-triaminobenzene constrains the N-M-N bond angles, strongly favoring a mer coordination geometry.

Electronic and Steric Considerations: The coordinating ability of aromatic amines is generally weaker than that of aliphatic amines. This is due to the delocalization of the nitrogen lone pair electrons into the aromatic π-system, which reduces their availability for donation to a metal Lewis acid. This lower basicity can lead to the formation of less stable complexes. Furthermore, the parent 1,2,3-triaminobenzene is highly susceptible to air oxidation, which can complicate its use as a ligand. To counteract this, researchers often use more stable, modified versions, such as Schiff base derivatives formed by the condensation of the triamine with aldehydes or ketones. nih.gov

Synthesis and Characterization of Metal–Triamine Complexes

The direct synthesis of metal complexes with unsubstituted 1,2,3-triaminobenzene is challenging due to the ligand's instability. Therefore, the most common approach involves the in situ formation of more stable ligand systems, such as Schiff bases, which are then complexed with metal ions.

The general synthetic route for Schiff base complexes involves two main steps:

Ligand Synthesis: Condensation of the primary amine groups of 1,2,3-triaminobenzene with a suitable aldehyde or ketone (e.g., salicylaldehyde) in a solvent like ethanol (B145695) or methanol (B129727). isca.me

Complexation: Addition of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Fe(III)) to the solution containing the pre-formed Schiff base ligand. The mixture is often heated under reflux to facilitate the reaction. isca.me

Characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. Key vibrational bands, such as the C=N (imine) stretch of the Schiff base and the N-H stretches of any unreacted amine groups, are monitored. A shift in these bands upon complexation provides evidence of coordination. aristonpubs.com

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and helps in proposing the coordination geometry (e.g., octahedral, tetrahedral, or square planar). aristonpubs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework within the complex. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. rsc.org

A study on the closely related, but more stable, 1,2,4-triamino-5-nitrobenzene ligand showed that it coordinates to Ni(II) in a monodentate fashion, with only one of the three amine groups binding to the metal center. This highlights the challenges in achieving tridentate coordination with simple phenylenetriamines.

Investigation of Metal-Ion Binding Affinity and Selectivity

The affinity and selectivity of a ligand for different metal ions are fundamental aspects of its coordination chemistry. These properties are crucial for applications ranging from metal sequestration to sensing and catalysis.

The binding affinity of a ligand for a metal ion is quantified by the formation constant (Kf) or stability constant. High Kf values indicate the formation of a stable complex. While specific quantitative binding studies for 1,2,3-triaminobenzene are not widely reported in the literature, the principles of Hard and Soft Acids and Bases (HSAB) theory can be used to predict its general behavior. The nitrogen donors of the amine groups are considered hard Lewis bases, suggesting they would form more stable complexes with hard Lewis acid metal ions such as Fe(III), Co(III), and Cr(III).

Experimental techniques to determine binding affinity include:

Spectrophotometric Titration: Changes in the UV-Vis or fluorescence spectrum of the ligand upon incremental addition of a metal ion solution are monitored to calculate the binding constant. mdpi.com

Potentiometric Titration: This method measures the change in pH of a solution containing the ligand and a metal ion to determine the stability constants of the formed complexes.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of thermodynamic parameters such as the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS).

Studies on Schiff base derivatives of various amines show strong binding affinities for transition metal ions like Cu(II), Ni(II), and Co(II). nih.govisca.me The selectivity of a ligand for a particular metal ion is influenced by factors such as the size of the metal ion, its preferred coordination geometry, and the electronic properties of the ligand. The rigid mer geometry imposed by the 1,2,3-triaminobenzene backbone could potentially be exploited to achieve selectivity for metal ions that favor such a coordination environment.

ParameterDescriptionTypical Range for Amine Ligands
Binding Constant (Kf) Equilibrium constant for the formation of the complex.10⁴ - 10¹⁰ M⁻¹
Gibbs Free Energy (ΔG) Thermodynamic potential for binding; negative values indicate spontaneity.-20 to -60 kJ/mol
Enthalpy (ΔH) Heat change associated with binding.Varies (Exo- or Endothermic)
Entropy (ΔS) Change in disorder upon binding.Varies (Positive or Negative)

This table provides illustrative data ranges for typical amine-metal interactions; specific experimental values for 1,2,3-triaminobenzene are not available.

Catalytic Applications of Triamine-Based Metal Complexes

Metal complexes are central to homogeneous catalysis. The ligand plays a pivotal role by tuning the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. While catalytic applications specifically utilizing 1,2,3-triaminobenzene complexes are not well-documented, the principles derived from related triamine and Schiff base complexes can illustrate their potential.

Oxidation Reactions: Metal complexes with Schiff base ligands are widely studied as catalysts for the oxidation of various organic substrates, such as alcohols and phenols. The metal center (e.g., Co, Mn, Fe) can cycle between different oxidation states to facilitate the transfer of electrons.

Reduction Reactions: Triamine-metal complexes can serve as catalysts for reduction reactions, including the hydrogenation of unsaturated compounds.

Carbon-Carbon Bond Formation: Palladium and copper complexes with nitrogen-based ligands are extensively used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds, a cornerstone of modern organic synthesis.

The tridentate nature of a ligand like 1,2,3-triaminobenzene can be advantageous in catalysis. By occupying three coordination sites, it provides a stable framework that can prevent catalyst deactivation while leaving other sites on the metal available for substrate binding and reaction. For an octahedral complex, a mer coordinating 1,2,3-triaminobenzene ligand would leave three facial sites open for catalysis, creating a specific chiral environment around the active center.

Catalyst Type (Illustrative)ReactionMetal CenterPotential Role of Triamine Ligand
Schiff Base-Mn Complex Epoxidation of AlkenesMn(III)Stabilizes the high-valent metal center and influences stereoselectivity.
Triamine-Ru Complex Hydrogenation of KetonesRu(II)Modulates the electronic properties of the metal to activate H₂.
Schiff Base-Pd Complex Suzuki Cross-CouplingPd(II)/Pd(0)Enhances catalyst stability and prevents precipitation of Pd black.

This table provides examples of catalytic applications for related triamine and Schiff base complexes to illustrate the potential of systems derived from 1,2,3-triaminobenzene.

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Advanced Polymeric Materials

In polymer science, the introduction of monomers with more than two reactive sites is a key strategy for transforming linear polymer chains into robust, three-dimensional networks. 1,2,3-Triaminobenzene dihydrochloride (B599025), with its three amine groups, is theoretically an ideal candidate for this purpose.

The primary role of 1,2,3-Triaminobenzene dihydrochloride in polymer systems is that of a cross-linking agent. Cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of polymers by connecting linear chains. Patent literature identifies benzene-1,2,3-triamine (B1222852) as a potential amine monomer for the interfacial polymerization process used to create thin-film composite membranes. google.com.nagoogle.comgoogle.com In this context, it can be reacted with poly-functional acyl chlorides (like trimesoyl chloride) to form a highly cross-linked polyamide layer, which is essential for applications such as reverse osmosis. google.com The trifunctional nature of the molecule allows for the formation of a dense, three-dimensional network, which is critical for the performance of separation membranes. google.com

ParameterDescriptionPotential Role of 1,2,3-Triaminobenzene
Functionality Number of reactive sites per monomer3 (trifunctional amine)
Reaction Type Primary chemical reaction for polymerizationPolyamidation (with acyl chlorides)
Resulting Structure The architecture of the polymerCross-linked or branched network
Application Area Field where the resulting polymer is usedThin-film composite membranes for separation google.com.nagoogle.com

This table outlines the conceptual role of 1,2,3-Triaminobenzene as a cross-linking agent in polymerization.

High-performance polymers are characterized by their exceptional thermal and mechanical stability. The incorporation of rigid aromatic units and the formation of strong intermolecular bonds are crucial for achieving these properties. While specific high-performance polymers based exclusively on 1,2,3-triaminobenzene are not widely documented, its structure is relevant to the synthesis of benzimidazole-based polymers. The reaction of an o-phenylenediamine (B120857) (a 1,2-diamine) with a carboxylic acid forms a benzimidazole (B57391) ring. As such, 1,2,3-triaminobenzene can react to form 4(or 7)-aminobenzimidazoles. instras.com These resulting aminobenzimidazoles can then be used as monomers for more complex and stable polymer structures. The vicinal amine arrangement is prone to cyclization reactions, which can be harnessed to create ladder-type polymers with enhanced rigidity and thermal stability.

Functional Carbon Materials

The modification and synthesis of carbon-based materials are central to nanotechnology. This compound serves as a valuable precursor and functionalizing agent due to its high nitrogen content and reactive amine groups.

Fluorescent carbon dots (CDs) are quasi-spherical nanoparticles prized for their optical properties, low toxicity, and biocompatibility. researchgate.net A common strategy for enhancing the quantum yield and tuning the emission spectra of CDs is doping them with heteroatoms, particularly nitrogen. Aromatic amines are excellent precursors for synthesizing nitrogen-doped CDs (N-CDs). sigmaaldrich.com

While specific studies detailing the use of 1,2,3-triaminobenzene for CD synthesis are not prominent, its isomers are effectively used for this purpose. For example, 1,2,4-triaminobenzene derivatives and 1,2,4,5-benzenetetramine (B1214210) are used to create multicolor and red-emitting carbon dots. sigmaaldrich.comsmolecule.com Given its high nitrogen-to-carbon ratio, 1,2,3-triaminobenzene is a strong theoretical candidate for producing highly fluorescent N-CDs through methods like hydrothermal treatment or pyrolysis. Computational studies on dyes derived from a benzene-1,2,3-triamine core suggest its potential for creating materials with specific optical properties. researchgate.netresearchgate.net

Covalent functionalization is a key method for modifying the surface of carbon nanomaterials like graphene and its derivatives (e.g., graphene oxide) to improve their solubility and interface with other materials. The amine groups of 1,2,3-triaminobenzene can readily react with the oxygen-containing functional groups on the surface of graphene oxide (GO).

The primary reaction pathways include:

Epoxide Ring Opening: The nucleophilic amine groups can attack the electrophilic carbon atoms of the epoxide rings on the GO surface, forming a stable C-N bond.

Amidation: The amines can react with the carboxylic acid groups on the edges of GO sheets, typically with the help of a coupling agent, to form amide linkages.

The presence of three amine groups means a single molecule of 1,2,3-triaminobenzene can potentially form multiple covalent bonds with GO, leading to high-density functionalization or acting as a robust linker to bridge multiple GO sheets together. This can be instrumental in creating three-dimensional graphene-based aerogels or composites with enhanced mechanical properties.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with highly ordered structures and tunable properties. sigmaaldrich.comkfupm.edu.sa The synthesis of these frameworks relies on the use of molecular building blocks, or linkers, with specific geometries.

Amine-containing molecules are crucial linkers in this field. In COF synthesis, polyamines are reacted with polyaldehydes to form crystalline, porous networks linked by imine bonds. google.com In MOF synthesis, nitrogen-containing ligands can coordinate with metal ions to form the framework structure.

Patent literature includes benzene-1,2,3-triamine as a potential building block for COFs. google.com However, its C2v symmetry is less common in the design of highly porous COFs compared to the C3-symmetric 1,3,5-triaminobenzene, which readily forms hexagonal networks. The unique geometry of the 1,2,3-isomer could, however, lead to the formation of frameworks with novel topologies and functionalities. Its primary utility may lie in its conversion to other ligands, such as aminobenzimidazoles, which can then be used in framework synthesis. instras.com

Triaminobenzene as a Linker in COF/MOF Synthesis

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from molecular building blocks (linkers) joined by strong covalent or coordination bonds, respectively. tcichemicals.comtcichemicals.com Amine-functionalized molecules are crucial linkers in the synthesis of imine-based COFs, which are formed through the condensation reaction between amines and aldehydes. tcichemicals.comnih.gov These imine-linked COFs are noted for their chemical stability, surpassing earlier boroxine- and boronate ester-based frameworks. tcichemicals.com

While 1,3,5-triaminobenzene (TAPB) and 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) are more frequently used to create highly symmetric 2D and 3D frameworks, the C₃-symmetric geometry of 1,2,3-triaminobenzene offers the potential to introduce different network topologies. rsc.orgmdpi.com The condensation of amine linkers with aldehyde linkers is a foundational method for producing COFs with applications in molecular storage, separation, and catalysis. tcichemicals.comtcichemicals.com The reactivity of the three vicinal amino groups in 1,2,3-triaminobenzene allows it to act as a trivalent node, potentially forming unique porous architectures. For instance, the synthesis of a copper 1,3,5-triamino-2,4,6-benzenetriol metal-organic framework highlights how multifunctional aminophenols can create 2D conductive MOFs. researchgate.net

The table below illustrates common amine linkers used in COF synthesis, providing context for the potential role of 1,2,3-triaminobenzene.

Table 1: Examples of Amine Linkers in COF Synthesis

Linker Name Abbreviation Resulting COF (Example) Key Feature
1,3,5-Tris(4-aminophenyl)benzene TAPB BTT-TAPB-COF Forms stable, porous 2D sheets with high surface area. rsc.org
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine TAPT HHU-COF-1, BTT-TAPT-COF The triazine core enhances electron-withdrawing properties, boosting charge separation. nih.govrsc.org

Exploration of Porous Material Properties

The structural characteristics of the organic linkers used in porous organic polymers (POPs) directly influence the properties of the final material, such as specific surface area, pore size, and thermal stability. mdpi.com Research into azo-bridged POPs synthesized from various aromatic nitro and amino building units demonstrates that the choice of monomer and synthetic route has a pronounced effect on porosity. mdpi.com

Materials synthesized using triamine precursors often exhibit significant porosity, making them candidates for gas capture and separation. mdpi.com For example, POPs incorporating nitrogen-rich triazine units have been investigated for selective CO₂ capture. mdpi.com The geometry of the linker is critical; the C₃ symmetry of 1,3,5-substituted benzenes typically leads to hexagonal pores and high surface areas. The use of a 1,2,3-triaminobenzene linker would result in a different, less symmetric pore structure, which could be advantageous for selective guest molecule binding or creating specific catalytic pockets. The resulting frameworks would likely have a more compact and potentially more rigid structure. dtic.mil The inherent porosity, structural diversity, and crystallinity of such materials make them suitable for a range of applications including molecular storage, separation materials, and catalysts. tcichemicals.com

Optoelectronic Materials Research

The electron-donating nature of amino groups makes amine-substituted benzene (B151609) derivatives valuable precursors for materials with interesting optical and electronic properties.

Non-linear Optical (NLO) Properties of Derivatives

Non-linear optics (NLO) describes the behavior of materials where the polarization density responds non-linearly to the strength of an applied electric field, an effect that becomes significant with high-intensity light sources like lasers. wikipedia.org Organic molecules with electron-donating groups (like amines) and electron-withdrawing groups connected by a π-conjugated system are known to exhibit large NLO responses.

The introduction of amino groups as powerful electron donors can significantly enhance the NLO properties of a molecule. nih.gov Studies on azobenzene (B91143) derivatives show that substitution with an amine group impacts the absorption spectra and can increase the two-photon absorption (2PA) cross-section by an order of magnitude. nih.gov Similarly, theoretical studies on non-fullerene derivatives for NLO applications show that tuning the donor and acceptor moieties can optimize the first hyperpolarizability (β), a measure of a molecule's NLO activity. nih.gov

Derivatives of 1,2,3-triaminobenzene are prime candidates for NLO materials. The three adjacent, strongly electron-donating amino groups can be functionalized to create push-pull systems. The specific arrangement of these groups could lead to a large second-order hyperpolarizability, which is crucial for applications like second-harmonic generation (frequency doubling) and optical switching. wikipedia.org

Table 2: Influence of Substituents on NLO Properties

Molecule Type Substituent Effect Impact on NLO Property Reference Finding
Azobenzene Derivative Addition of amine (donor) groups Increases two-photon absorption cross-section significantly. nih.gov
Hydrazone Derivative Push-pull system (D-π-A) Exhibits large nonlinear absorption and refractive index. scite.ai
Non-fullerene Acceptor Modification of donor/acceptor units Optimizes first hyperpolarizability (β) for enhanced NLO response. nih.gov

Dye and Pigment Precursor Development

Aromatic amines are fundamental precursors in the synthesis of a vast array of dyes and pigments, including azo dyes, triphenylmethane (B1682552) dyes, and sulfur dyes. Commercial hair coloring products, for example, often use a mixture of dye precursors to achieve the desired shade and fastness. google.com

This compound serves as a versatile starting material for complex chromophores. The three reactive amino groups offer multiple sites for diazotization and coupling reactions, which are central to the formation of azo dyes. This allows for the creation of polyazo dyes or metal-complex dyes with unique shades and high stability. The ability to form complexes with metal ions also makes it a candidate for developing pigments where the metal-ligand interaction is integral to the color and performance. Its structure is also a building block for higher-order systems, such as luminophores used in organic light-emitting diodes (OLEDs), where donor-acceptor architectures are key to performance. rsc.org

Role As a Versatile Building Block in Organic Synthesis

Synthesis of Complex Organic Molecules

The reactivity of 1,2,3-triaminobenzene dihydrochloride (B599025) allows for its use in the synthesis of complex organic molecules, particularly those containing fused ring systems. The adjacent amino groups can react with suitable bifunctional reagents to form heterocyclic rings, which can then be further elaborated. For instance, the reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a well-established method for the synthesis of quinoxalines. arkat-usa.orgasianpubs.org This fundamental reaction can be applied to 1,2,3-triaminobenzene dihydrochloride to create amino-substituted quinoxaline (B1680401) scaffolds, which can be further modified to build more complex structures.

Scaffold for Heterocyclic Compound Libraries

The inherent reactivity of this compound makes it an ideal scaffold for the generation of heterocyclic compound libraries, which are crucial in drug discovery and materials science. The condensation of the 1,2-diamine functionality with a variety of 1,2-dicarbonyl compounds can lead to a diverse library of quinoxaline derivatives. arkat-usa.orgasianpubs.orgnih.govnih.gov The additional amino group at the 3-position provides a handle for further diversification, allowing for the introduction of a wide range of substituents and functionalities. This approach enables the rapid generation of a multitude of structurally related compounds for screening and optimization of biological activity or material properties.

The following table illustrates the general reaction for the synthesis of quinoxaline derivatives from a 1,2-diamine and a 1,2-dicarbonyl compound, a reaction type applicable to this compound.

Reactant AReactant BProduct
1,2-Diamine (e.g., 1,2,3-Triaminobenzene)1,2-Dicarbonyl CompoundQuinoxaline Derivative

Precursors for Advanced Pharmaceutical Intermediates

While direct applications of this compound in the synthesis of specific commercial drugs are not extensively documented, its structural motifs are present in various biologically active molecules. For instance, the quinoxaline core, which can be readily synthesized from 1,2-diamines, is found in compounds with a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. arkat-usa.org Therefore, this compound serves as a potential precursor for advanced pharmaceutical intermediates by providing a straightforward route to amino-functionalized quinoxalines, which can then be converted into more complex and potent drug candidates. Furthermore, triazole derivatives, which share the feature of having three nitrogen atoms, are known to exhibit a wide range of pharmacological activities. nih.gov

Design of Specialized Reagents and Intermediates

The unique electronic and structural features of this compound lend themselves to the design of specialized reagents and intermediates for various applications. For example, its isomer, 1,2,4-triaminobenzene dihydrochloride, is utilized as a reagent for creating multicolor fluorescent carbon dots. tcichemicals.com The vicinal diamine structure is also a key component in the synthesis of phenazine-based dyes and photosensitizers. researchgate.netmedchemexpress.comnih.govresearchgate.net The presence of multiple amino groups suggests its potential use in the development of corrosion inhibitors, where these groups can adhere to metal surfaces and form a protective layer. researchgate.netrjpbcs.comnih.govresearchgate.netnouryon.com The ability of the amino groups to coordinate with metal ions also points to its utility as a ligand in the synthesis of coordination complexes.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Studies

¹H (proton) and ¹³C (carbon-13) NMR are primary techniques for the structural analysis of 1,2,3-Triaminobenzene dihydrochloride (B599025).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For 1,2,3-Triaminobenzene dihydrochloride, the aromatic protons and the amine protons will exhibit characteristic chemical shifts. Due to the symmetrical nature of the 1,2,3-substitution pattern on the benzene (B151609) ring, specific splitting patterns are expected for the aromatic protons. The hydrochloride form will influence the chemical shift of the amine protons, which are expected to be broad and may exchange with deuterium (B1214612) in deuterated solvents like D₂O.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. chemspider.com The chemical shifts of the carbon atoms in the benzene ring are influenced by the electron-donating amino groups. organicchemistrydata.org Due to the molecule's symmetry, fewer than six signals would be expected for the aromatic carbons. For instance, in related symmetrical molecules like 1,2-dimethylbenzene, four distinct signals are observed in the ¹³C NMR spectrum, corresponding to the different carbon environments. researchgate.net In 1,3-dimethylbenzene, five distinct signals are present due to its symmetry. sharif.edu The chemical shifts for the carbon atoms in this compound would be expected in the aromatic region, typically between 100 and 150 ppm. organicchemistrydata.org For comparison, the predicted ¹³C NMR chemical shifts for the free base, benzene-1,2,3-triamine (B1222852), can provide an estimation of the expected values.

Predicted ¹³C NMR Data for Benzene-1,2,3-triamine
Carbon Atom
C1/C3
C2
C4/C6
C5
Note: This is predicted data for the free base and may differ from experimental values for the dihydrochloride salt.

Advanced NMR Techniques for Mechanistic Insights

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide further structural confirmation and insights into the connectivity of the molecule. chemicalbook.combiosynth.com

COSY experiments would reveal the coupling between adjacent protons, confirming the substitution pattern of the aromatic ring.

HSQC spectra correlate proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

These advanced techniques are particularly useful in unambiguously assigning all proton and carbon signals, providing a comprehensive structural elucidation of this compound. scbt.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and aromatic functional groups. The N-H stretching vibrations of the primary amine groups typically appear in the region of 3300-3500 cm⁻¹. The presence of the hydrochloride salt will likely broaden these peaks. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net For comparison, the FT-IR spectrum of the related 1,3,5-Triaminobenzene trihydrochloride shows characteristic peaks in these regions. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. For 1,2,3-triazole, a related heterocyclic compound, ring deformation modes have been observed in the Raman spectrum. chemicalbook.com For this compound, characteristic Raman bands would be expected for the benzene ring and the C-N bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. For 1,2,3-Triaminobenzene, the free base has a monoisotopic mass of 123.07965 Da. uni.lu

In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of benzene-1,2,3-triamine. uni.lu For instance, the [M+H]⁺ adduct is predicted to have an m/z of 124.08693. uni.lu Experimental GC-MS data for the free base, benzene-1,2,3-triamine, is available and can be used for identification purposes. spectrabase.com

Predicted Collision Cross Section (CCS) Data for Benzene-1,2,3-triamine Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 124.08693 122.6
[M+Na]⁺ 146.06887 130.7
[M-H]⁻ 122.07237 125.7
[M+NH₄]⁺ 141.11347 143.6
[M+K]⁺ 162.04281 128.3

Data sourced from PubChem for the free base, benzene-1,2,3-triamine. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like aromatic amines. tsijournals.com Reversed-phase HPLC, often with a C18 column, is a common approach. sielc.comresearchgate.net The separation of aminobenzoic acid isomers has been successfully achieved using mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms. helixchrom.com For the analysis of aminophenol isomers, a mixed-mode stationary phase with a mobile phase of aqueous phosphate (B84403) buffer and methanol (B129727) has been effective. researchgate.net Such methods, employing UV detection, can be adapted for the purity assessment of this compound. sielc.comhelixchrom.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Detailed research findings on the specific HPLC analysis of this compound are not extensively documented in publicly available literature. However, based on the analysis of structurally similar aromatic amines, such as phenylenediamine isomers, a reverse-phase HPLC method is the most probable approach. sielc.comsielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC system for the analysis of aromatic amines would consist of a pump to deliver the mobile phase, an injector, a column containing the stationary phase, a detector, and a data acquisition system. capes.gov.br The separation of positional isomers of aromatic amines can be particularly challenging due to their similar physical and chemical properties. researchgate.net The choice of stationary phase is critical; C18 and C8 columns are commonly employed, but phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions. selectscience.net

The mobile phase composition, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. sielc.comthermofisher.com The addition of an acid, such as formic acid or sulfuric acid, to the mobile phase can improve peak shape and resolution for amine-containing compounds by suppressing the interaction of the basic amine groups with residual silanols on the silica-based stationary phase. sielc.comlcms.cz Detection is commonly performed using a UV detector, as aromatic amines exhibit strong absorbance in the UV region. sielc.com For enhanced sensitivity and selectivity, mass spectrometry (MS) can be coupled with HPLC (LC-MS), providing molecular weight information that aids in peak identification and characterization. scirp.orgshimadzu.com

Illustrative HPLC Parameters for Aromatic Amine Analysis

ParameterTypical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient elution
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C

This table represents typical starting conditions for the analysis of aromatic amines and would require optimization for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher operating pressures.

A UPLC method for this compound would likely employ a sub-2 µm particle column, such as a C18 or a phenyl-based chemistry, to maximize separation efficiency. The mobile phase would be similar to that used in HPLC, consisting of an aqueous component with an organic modifier and an acidic additive. lcms.cz The significantly shorter analysis times offered by UPLC—often under 10 minutes—increase sample throughput, a considerable advantage in research and quality control environments. waters.com

Coupling UPLC with mass spectrometry (UPLC-MS) provides a powerful analytical tool, combining the superior separation capabilities of UPLC with the high sensitivity and specificity of MS detection. unizar.esnih.gov This is particularly useful for identifying and quantifying trace-level impurities. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and provide structural information for unknown components. nih.gov

Illustrative UPLC Parameters for Primary Aromatic Amine Analysis

ParameterTypical Condition
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid
Gradient Optimized gradient from low to high %B
Flow Rate 0.4 - 0.6 mL/min
Detection UV (PDA) and/or Mass Spectrometry (MS)
Injection Volume 1 - 5 µL
Column Temperature 40 - 50 °C

This table represents typical starting conditions for the UPLC analysis of primary aromatic amines and would need to be optimized for this compound.

Theoretical and Computational Studies on 1,2,3 Triaminobenzene Dihydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms and molecules. It is a common method for calculating a molecule's properties, including its geometry, energy, and reactivity. For 1,2,3-Triaminobenzene dihydrochloride (B599025), DFT calculations would provide fundamental insights into its behavior at the molecular level.

Natural Bond Orbital (NBO) Analysis and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can reveal important information about intramolecular and intermolecular interactions.

For 1,2,3-Triaminobenzene dihydrochloride, NBO analysis would:

Determine the natural atomic charges: This would show how the electron density is distributed among the atoms, indicating which atoms are more electron-rich (negative charge) or electron-poor (positive charge). The protonation of the amino groups in the dihydrochloride salt would significantly influence this charge distribution.

Analyze donor-acceptor interactions: NBO analysis can quantify the stabilization energy associated with charge transfer from a donor orbital (like a lone pair on a nitrogen atom or a π-orbital of the benzene (B151609) ring) to an acceptor orbital (like an antibonding orbital). These interactions are key to understanding the molecule's stability and reactivity. For instance, in a study involving charge-transfer complexes, DFT and NBO analyses were used to quantify the charge transfer between donor and acceptor molecules. researchgate.net

Molecular Geometry Optimization and Conformation

Computational methods can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves calculating the molecule's energy at different atomic arrangements until the lowest energy conformation is found.

For this compound, a geometry optimization would provide precise information on:

Bond lengths: The distances between adjacent atoms (e.g., C-C bonds in the benzene ring, C-N bonds, and N-H bonds).

Bond angles: The angles formed by three connected atoms (e.g., C-C-C angles in the ring, H-N-H angles in the amino groups).

The protonation of the amino groups to form the dihydrochloride salt would lead to changes in the geometry compared to the neutral 1,2,3-Triaminobenzene molecule, particularly in the C-N bond lengths and the angles around the nitrogen atoms.

Table 2: Predicted Optimized Geometrical Parameters for 1,2,3-Triaminobenzene (Illustrative)

This table illustrates the type of data obtained from a geometry optimization calculation. The values are typical for similar aromatic amines and are for the neutral molecule for simplicity.

ParameterBond Length (Å) / Bond Angle (°)
C-C (aromatic)~1.39
C-N~1.40
N-H~1.01
C-C-C (aromatic)~120°
C-N-H~112°
H-N-H~109°

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules, such as their conformational changes, diffusion, and interactions with other molecules like solvents.

An MD simulation of this compound, particularly in a solution, could reveal:

The solvation structure around the molecule, showing how solvent molecules arrange themselves around the cation and the chloride ions.

The conformational flexibility of the amino groups and their rotational dynamics.

The interactions and dynamics between the this compound ions and other species in the solution.

While direct MD studies on this compound are not readily found, research on similar complex organic molecules, such as 1,3,5-triamino-2,4,6-trinitrobenzene, has utilized MD simulations to understand their crystalline structure and behavior under different pressures and temperatures.

Quantum Chemical Investigations of Reactivity and Reaction Pathways

Quantum chemical calculations can be used to predict the reactivity of a molecule and to map out the energy landscape of a chemical reaction. This can help in understanding reaction mechanisms and predicting the products of a reaction.

For this compound, these investigations could involve:

Calculating reactivity indices: Based on the electronic structure, various indices like Fukui functions can be calculated to predict which sites on the molecule are most susceptible to electrophilic, nucleophilic, or radical attack.

Mapping reaction pathways: For a given reaction involving this compound, the structures and energies of reactants, transition states, intermediates, and products can be calculated. This provides a detailed understanding of the reaction mechanism and the factors that control its outcome. For example, a study on the synthesis of selenadiazoloquinolones from this compound mentions the use of DFT to understand the thermodynamics of formation of related compounds. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can be compared with experimental spectra to confirm the molecule's structure and to aid in the interpretation of experimental data.

For this compound, these methods could predict:

Infrared (IR) and Raman spectra: By calculating the vibrational frequencies of the molecule, its IR and Raman spectra can be simulated. This would help in assigning the vibrational modes observed in experimental spectra.

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of the hydrogen and carbon atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data.

UV-Visible spectra: The energies of electronic transitions can be calculated to predict the wavelengths of maximum absorption in the UV-Visible spectrum.

Theoretical investigations on other organic molecules have shown that calculated spectroscopic data, when properly scaled, can be in good agreement with experimental results, aiding in structural elucidation. acs.org

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

While 1,2,3-triaminobenzene dihydrochloride (B599025) is a known compound, research continues to refine and develop efficient and scalable synthetic routes. The primary future directions involve improving yield, reducing the use of harsh reagents, and expanding the library of accessible derivatives.

A prevalent and effective method for its synthesis involves the reduction of a nitro-substituted precursor. researchgate.netresearchgate.netresearchgate.net One established pathway starts from 4-nitrobenzothiadiazole, which is reduced using tin(II) chloride dihydrate (SnCl₂·2H₂O) to yield 1,2,3-triaminobenzene dihydrochloride. researchgate.netresearchgate.net A similar strategy employs the reduction of 4-nitro-2,1,3-benzoselenadiazole (B1598375) with tin(II) chloride dihydrate in concentrated hydrochloric acid. google.com Another key synthetic route involves the reduction of 3-nitrobenzene-1,2-diamine, which directly converts the nitro group into a third amine, forming the desired 1,2,3-triaminobenzene.

Beyond its own synthesis, 1,2,3-triaminobenzene is a critical precursor for more complex molecules. For instance, it reacts with formic acid to produce 4(or 7)-aminobenzimidazoles, demonstrating its utility in constructing heterocyclic systems. instras.comresearchgate.net

Table 1: Selected Synthetic Pathways to 1,2,3-Triaminobenzene and its Derivatives

Starting MaterialReagentsProductReference(s)
4-NitrobenzothiadiazoleSnCl₂·2H₂OThis compound researchgate.netresearchgate.net
4-Nitro-2,1,3-benzoselenadiazoleTin(II) chloride dihydrate, HClThis compound google.com
3-Nitrobenzene-1,2-diamineReduction (e.g., catalytic hydrogenation)1,2,3-Triaminobenzene
1,2,3-TriaminobenzeneFormic Acid4(or 7)-Aminobenzimidazole instras.comresearchgate.net

Development of New Functional Materials with Enhanced Properties

The trifunctional nature of 1,2,3-triaminobenzene makes it an ideal monomer for the synthesis of advanced polymers and functional materials. Research is actively exploring its incorporation into materials with tailored properties for specific applications.

Porous Organic Frameworks: 1,2,3-Triaminobenzene is utilized as a building block in the design of Covalent Organic Frameworks (COFs) and other porous polymers. kfupm.edu.sasigmaaldrich.comsigmaaldrich.com These materials are constructed from covalently linked organic moieties, resulting in highly ordered, crystalline networks with tunable pore sizes. kfupm.edu.sa The amine functionalities of 1,2,3-triaminobenzene can be used to form robust linkages, creating porous networks decorated with amine groups, which are investigated for applications such as carbon dioxide (CO₂) capture. kfupm.edu.sadtic.mil

High-Performance Polymers: In polymer chemistry, 1,2,3-triaminobenzene is listed as a polyamine additive used in the formulation of advanced aliphatic polyamide compositions. google.comgoogleapis.com These compositions are engineered for manufacturing materials like multilayer tubes that require excellent chemical resistance, flexibility, and durability for industrial and automotive applications. google.comgoogleapis.comepo.org

Mechanistic Studies of Complex Reaction Systems

Understanding the fundamental reaction mechanisms is crucial for optimizing synthetic processes and designing new materials. While direct mechanistic studies on 1,2,3-triaminobenzene itself are specialized, it serves as a key starting material for compounds whose complex reaction pathways are the subject of intense investigation.

For example, this compound is a precursor in the synthesis of novel quinolone derivatives. researchgate.net The redox behavior of these resulting quinolones is studied using advanced techniques like in situ ESR-UV-VIS spectroelectrochemistry. researchgate.net Such studies provide deep insight into the electron transfer processes and complex consecutive reactions, which is essential for developing materials for applications in electronics and sensing. researchgate.net The reduction of nitroaromatics, a key step in synthesizing 1,2,3-triaminobenzene, is also a reaction of significant mechanistic interest in fields like biotransformation. scribd.com

Integration in Supramolecular Assemblies

The precise arrangement of three adjacent amine groups makes 1,2,3-triaminobenzene an excellent candidate for constructing ordered supramolecular structures. These amine groups can act as multiple hydrogen bond donors, facilitating the self-assembly of complex, well-defined architectures.

Role in Emerging Chemical Technologies

The unique properties of 1,2,3-triaminobenzene and the materials derived from it position them for a significant role in various emerging technologies.

Energy Storage: Polyamines and their derivatives are foundational to the development of materials for sustainable energy applications. Polymers incorporating amine functionalities are being explored as electrode materials for charge storage devices. mdpi.com The redox-active nature of the amine groups and the potential to form highly conjugated polymer backbones could lead to new materials for batteries and supercapacitors. mdpi.comacs.org Furthermore, polymers with high densities of amine groups are critical for creating anion exchange membranes (AEMs) used in next-generation fuel cells. researchgate.net

Gas Separation and Storage: As a precursor to microporous organic polymers and COFs, 1,2,3-triaminobenzene contributes to the development of materials for efficient gas storage and separation. kfupm.edu.sa The ability to functionalize the pores of these materials with amine groups is particularly advantageous for the selective capture of CO₂. kfupm.edu.sadtic.mil

Catalysis: The amine groups within polymers or frameworks derived from 1,2,3-triaminobenzene can serve as basic catalytic sites or as anchoring points for metallic catalytic nanoparticles, opening avenues in heterogeneous catalysis. rsc.org

Conclusion

Summary of Current Research Status

Current research on 1,2,3-Triaminobenzene dihydrochloride (B599025) is in a nascent stage, with the compound being recognized primarily as a chemical for early-stage discovery research. sigmaaldrich.comsigmaaldrich.com Its availability is often limited to specialized chemical suppliers who provide it as part of a collection of rare and unique chemicals, sometimes without extensive analytical data, placing the responsibility of confirming its identity and purity on the researcher. sigmaaldrich.comsigmaaldrich.com Unlike its more widely studied isomers, 1,2,4-Triaminobenzene and 1,3,5-Triaminobenzene, which have found applications as fluorescent probes and building blocks for advanced materials, dedicated research into the specific applications of the 1,2,3-isomer is not extensively documented in publicly available literature. acs.orgbiosynth.commdpi.com The current status, therefore, is one of exploration, where its fundamental properties and potential as a precursor in chemical synthesis are the primary points of interest for the scientific community.

Remaining Challenges and Open Questions

A significant challenge associated with triaminobenzenes, which likely extends to the 1,2,3-isomer, is their inherent stability. mdpi.com Aromatic amines are susceptible to oxidation, and the presence of three amino groups on the benzene (B151609) ring can increase this reactivity, posing challenges for synthesis, purification, and long-term storage. The low stability of related triaminobenzenes has been noted as a barrier to certain chemical modifications, such as direct N-alkylation. mdpi.com

Key open questions for 1,2,3-Triaminobenzene dihydrochloride include:

What is the full scope of its coordination chemistry with different metal ions?

How does its unique C2v symmetry, compared to the C3h symmetry of the 1,3,5-isomer, influence the structure and properties of polymers or frameworks derived from it?

What are the most efficient and scalable synthetic routes to produce high-purity this compound?

What are its detailed photophysical and electronic properties, and can they be harnessed for applications in materials science?

Outlook for Future Research Endeavors

Future research endeavors are likely to focus on establishing the fundamental chemistry and utility of this compound as a versatile chemical building block. A primary direction will be its use as a tripodal ligand for the synthesis of novel coordination complexes and metal-organic frameworks (MOFs). The adjacent arrangement of the three amino groups offers a unique geometry for metal chelation that could lead to catalysts or functional materials with distinct properties.

Furthermore, its potential as a monomer in polymerization reactions to form covalent organic frameworks (COFs) or other porous polymers is a promising avenue. tcichemicals.com Research into developing stable derivatives through reactions of the amine groups could also unlock new synthetic pathways and applications. As with its isomers, exploring its potential in the development of fluorescent probes or indicators remains a viable future research direction. acs.orgbiosynth.com

Broader Impact on Chemical Science and Technology

The broader impact of this compound on chemical science and technology is currently potential rather than realized. If research successfully addresses the existing challenges, this compound could become a valuable tool in several areas. Its primary contribution would be as a new structural motif for the design of advanced materials. The development of novel MOFs and COFs from this precursor could lead to materials with tailored porosity, selective adsorption capabilities for gas storage and separation, or enhanced catalytic activity. In the field of supramolecular chemistry, its unique geometry could be exploited to construct new host-guest systems and self-assembled molecular architectures. Ultimately, the study of this less-common isomer will enrich the fundamental understanding of structure-property relationships in aromatic polyamines, potentially spurring innovation in materials design and synthetic chemistry.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for obtaining high-purity 1,2,3-Triaminobenzene dihydrochloride, and how can purity be validated?

  • Methodology :

  • Synthesis : Begin with 1,2,3-trichlorobenzene as a precursor. Perform catalytic amination using ammonia under high-pressure conditions in the presence of a palladium catalyst. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt .
  • Purification : Recrystallize from ethanol/HCl to remove unreacted amines. Validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) .
  • Characterization : Confirm structure using 1^1H/13^13C NMR (D2_2O solvent) and elemental analysis (target Cl^- content: ~29.5% w/w) .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices like soil?

  • Methodology :

  • GC-FID : Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm). Derivatize the compound with BSTFA to improve volatility. Calibrate with a linear range of 0.1–50 µg/mL (R2^2 > 0.995) .
  • Sample Prep : Extract soil samples with acetonitrile:water (70:30), centrifuge, and filter (0.22 µm nylon). Include a matrix-matched calibration to account for interference .

Q. How does the dihydrochloride salt form influence the compound’s stability compared to its free base?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor free amine formation via TLC (silica gel, n-butanol:acetic acid:water = 4:1:1). The dihydrochloride form exhibits reduced hygroscopicity and slower oxidation compared to the free base .

Advanced Research Questions

Q. What experimental designs are optimal for studying degradation pathways of this compound under varying environmental conditions?

  • Methodology :

  • Factorial Design : Use a 32^2 factorial approach to evaluate pH (4–9) and temperature (20–40°C). Analyze degradation products via LC-MS/MS (Q-TOF, ESI+ mode). Identify major pathways (e.g., oxidative deamination) using isotopic labeling .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-lives. Use Arrhenius plots to predict environmental persistence .

Q. How can computational chemistry predict interactions between this compound and biological macromolecules?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding with DNA (PDB ID: 1BNA). Protonate the compound at physiological pH (HCl groups dissociated). Validate with in vitro assays (e.g., ethidium bromide displacement) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Calculate electrostatic potential maps to identify reactive sites for electrophilic attack .

Q. What strategies mitigate interference from structurally similar amines in chromatographic analyses?

  • Methodology :

  • Column Optimization : Use a HILIC column (e.g., Acquity BEH) for polar amines. Adjust mobile phase (ammonium acetate buffer, pH 5.0, with acetonitrile) to resolve 1,2,3-Triaminobenzene from 1,2,4-isomers .
  • Derivatization : Employ dansyl chloride to enhance UV detection specificity. Validate selectivity via spiked recovery tests (85–115% acceptable range) .

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Reactant of Route 1
1,2,3-Triaminobenzene dihydrochloride
Reactant of Route 2
1,2,3-Triaminobenzene dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.